N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5O2/c1-2-16-26-27-18-19(31)28(14-5-3-4-6-15(14)29(16)18)10-17(30)25-13-8-7-11(21)9-12(13)20(22,23)24/h3-9H,2,10H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQYWICYWRHGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the triazoloquinoxaline core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-nitroaniline derivatives and hydrazine.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group onto the aromatic ring.
Acetamide formation: The final step involves the formation of the acetamide linkage, which can be achieved through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
Enzyme Inhibition
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has shown promising inhibitory effects on several key enzymes:
- Cholinesterases : It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are essential for neurotransmission. The reported IC50 values are 10.4 μM for AChE and 7.7 μM for BChE, indicating moderate potency.
- Cyclooxygenase (COX) : The compound exhibits activity against COX-2, suggesting potential anti-inflammatory properties.
Antioxidant Activity
In vitro studies indicate that this compound possesses antioxidant properties, which may help protect against oxidative stress-related diseases.
Anticancer Potential
Research has evaluated the anticancer activity of this compound against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer) and MCF-7 (breast cancer).
- Cytotoxicity Results : Significant cytotoxicity was observed with IC50 values ranging from 10 μM to 20 μM across different cell lines.
The anticancer effects are believed to be mediated through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study 1: Inhibitory Effects on Cancer Cell Proliferation
A study evaluated the effects of this compound on A549 cells. The results demonstrated a dose-dependent reduction in cell viability with notable morphological changes indicative of apoptosis at higher concentrations.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 20 | 45 |
| 50 | 15 |
Case Study 2: Anti-inflammatory Activity
Another investigation focused on its anti-inflammatory properties. The compound was shown to reduce nitric oxide production in RAW264.7 macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory diseases.
Summary of Findings
The applications of this compound span several therapeutic areas due to its diverse biological activities:
- Neuropharmacology : As an inhibitor of cholinesterases, it may have implications in treating neurodegenerative diseases.
- Anti-inflammatory Treatments : Its COX inhibition suggests potential use in managing inflammatory conditions.
- Oncology : The anticancer properties highlight its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the triazoloquinoxaline core play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide ()
- Molecular Formula : C₁₈H₁₄ClN₅O₂
- Key Differences :
- Implications : Reduced lipophilicity (logP ~2.8 vs. ~3.5 for the target compound) could diminish membrane permeability.
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Molecular Formula : C₂₀H₁₆ClF₃N₆OS
- Key Differences: Core Structure: Sulfanyl-linked triazole instead of triazoloquinoxaline. Substituents: Pyridinyl group introduces basicity (pKa ~4.5), enhancing solubility in acidic environments .
- Implications : The sulfanyl group may engage in hydrogen bonding with cysteine residues in target enzymes, altering selectivity compared to the target compound’s acetamide linkage.
Quinoxaline and Quinazoline Derivatives
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide ()
- Molecular Formula : C₁₇H₁₃ClF₃N₃O₂
- Key Differences: Core Structure: Tetrahydroquinoxaline (saturated) vs. aromatic triazoloquinoxaline.
- Implications : Reduced rigidity may decrease binding affinity to flat enzymatic pockets (e.g., kinase ATP sites).
Thiazolidinone and Tetrazole Derivatives
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide ()
- Molecular Formula : C₂₆H₂₂ClFN₄O₂S
- Key Differences: Core Structure: Thiazolidinone ring with imino and fluorophenyl groups. Pharmacophore: The thiazolidinone moiety is associated with PPAR-γ agonism, diverging from the triazoloquinoxaline’s typical kinase inhibition .
Biological Activity
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest due to its diverse biological activities. This article summarizes its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole and quinoxaline moiety, both known for their biological activity. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess antifungal and antibacterial activities against various pathogens. In particular:
- Antibacterial Activity : Several studies have reported that triazole derivatives demonstrate effective inhibition against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures to the target compound showed minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The antifungal activity of triazoles has been well-documented, with some derivatives exhibiting potent effects against Candida albicans and Aspergillus species .
Anticancer Activity
The quinoxaline derivatives have been widely studied for their anticancer properties. The compound has shown potential in:
- Inhibiting Tumor Growth : Studies indicate that quinoxaline-based compounds can inhibit tumor cell proliferation by inducing apoptosis and inhibiting key signaling pathways such as NF-kB .
- Mechanisms of Action : The anticancer mechanism may involve the inhibition of topoisomerase II, which is crucial for DNA replication and repair . This inhibition leads to DNA damage and ultimately cell death.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl ring significantly affect biological activity. For instance:
- Electron-donating groups enhance antimicrobial activity.
- The length of alkyl chains in the triazole moiety influences potency, suggesting a delicate balance between hydrophobicity and steric effects is critical for optimal activity .
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their antibacterial activity against MRSA strains. The most potent compounds had MIC values significantly lower than standard antibiotics like vancomycin .
- Quinoxaline-Based Compounds : Research demonstrated that quinoxaline derivatives could effectively induce apoptosis in cancer cells through mitochondrial pathways. These findings highlight their potential as therapeutic agents in oncology .
- Comparative Analysis : A comparative study involving various triazole derivatives showed that certain substitutions led to enhanced efficacy against both bacterial and fungal strains compared to existing treatments .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for analogous triazoloquinoxaline acetamide derivatives?
- Methodology:
- Reagent selection: Chloroacetyl chloride is commonly used to introduce the acetamide moiety via nucleophilic substitution with amine precursors. For example, refluxing 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in dioxane/triethylamine yields chloroacetamide intermediates .
- Reaction optimization: Heating under reflux (4–6 hours) in aprotic solvents (e.g., dioxane, ethanol-DMF mixtures) with stoichiometric triethylamine ensures complete reaction and minimizes side products. Reaction progress is monitored via TLC (Rf ~0.5–0.7 in pet-ether/ethyl acetate) .
- Purification: Crude products are recrystallized from ethanol-DMF or pet-ether to achieve >95% purity .
Q. How is structural confirmation performed for such compounds?
- Analytical techniques:
- NMR spectroscopy: 1H and 13C NMR in DMSO-d6 or CDCl3 are used to confirm substituent positions. Key signals include trifluoromethyl (-CF3) at δ 110–120 ppm (13C) and quinoxaline aromatic protons at δ 7.5–8.5 ppm (1H) .
- High-resolution mass spectrometry (HRMS): ESI-HRMS with m/z accuracy <5 ppm validates molecular formulas (e.g., C21H16ClF3N4O2 for the target compound) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for triazoloquinoxaline derivatives?
- Experimental design:
- Scaffold diversification: Replace the 4-chloro-2-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
- Pharmacophore mapping: Introduce substituents at the triazole C3 position (e.g., methyl, ethyl) to evaluate steric impacts on receptor binding .
- In vitro assays: Test cytotoxicity (MTT assay), kinase inhibition (IC50 via ADP-Glo™), and solubility (HPLC-UV) to correlate structural modifications with activity .
Q. What strategies address conflicting solubility and bioavailability data in preclinical studies?
- Conflict resolution:
- Solubility enhancement: Use co-solvents (e.g., PEG-400) or formulate as nanosuspensions (particle size <200 nm via wet milling) to improve aqueous solubility .
- Metabolic stability: Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. For example, ethyl groups on the triazole ring may reduce oxidative metabolism compared to methyl analogs .
Q. How are computational methods integrated into mechanistic studies?
- Methodological workflow:
- Docking simulations: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target kinases (e.g., EGFR, VEGFR2). The quinoxaline core often occupies the ATP-binding pocket .
- Molecular dynamics (MD): Run 100-ns MD simulations in explicit solvent (TIP3P water) to assess ligand-protein stability. RMSD <2 Å indicates stable binding .
- QSAR modeling: Generate 2D/3D descriptors (e.g., logP, polar surface area) to build regression models linking structure to IC50 values (R² >0.7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
